molecular formula C20H26N2O2 B6451761 1-(4-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}piperidin-1-yl)ethan-1-one CAS No. 2640842-47-1

1-(4-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}piperidin-1-yl)ethan-1-one

Cat. No. B6451761
CAS RN: 2640842-47-1
M. Wt: 326.4 g/mol
InChI Key: PRAQUZANWZXEPX-UHFFFAOYSA-N
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Description

The compound contains a 2-azaspiro[3.3]heptane core, which is a type of spirocyclic compound. Spirocyclic compounds are a class of organic compounds that have two or more rings that share one atom . The 2-azaspiro[3.3]heptane core is a bioisostere of piperidine, a common structure in medicinal chemistry .


Synthesis Analysis

The synthesis of 2-azaspiro[3.3]heptane derivatives often involves thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate, ClO2S-NCO, to give spirocyclic β-lactams. The β-lactam ring is then reduced with alane to produce 2-azaspiro[3.3]heptanes .


Molecular Structure Analysis

The 2-azaspiro[3.3]heptane core is a spirocyclic structure with two four-membered rings sharing a single carbon . The structure also includes a piperidin-1-yl group and a phenyl group, which are common structures in medicinal chemistry .


Chemical Reactions Analysis

The key reaction in the synthesis of 2-azaspiro[3.3]heptane derivatives is the thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate .

Scientific Research Applications

Donor-Acceptor Cyclopropanes (DACs) Synthesis

Donor-acceptor cyclopropanes (DACs) are reactive strained compounds actively studied for their synthetic potential. These compounds serve as building blocks for carbo- and heterocyclic molecules, including natural compounds. The synthesis of DACs involves methods like the Corey–Chaykovsky reaction and cyclopropanation using diazo compounds. While monocyclic DACs are common, spiro-fused DACs with heterocycles are rarer. The compound , 1-(4-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}piperidin-1-yl)ethan-1-one , represents a novel cyclopropane spiro-fused with isoxazol-5-one, synthesized via double methylene transfer from diazomethane .

Biological Potential and Drug Discovery

Although specific applications of this compound are not explicitly mentioned, its structural features make it interesting for drug discovery. Spirocyclic compounds often exhibit unique biological activities due to their rigidified structures. Researchers have explored similar spiro-fused compounds for various purposes, including drug development . Further studies could investigate its potential as a scaffold for novel drug candidates.

Amino Acid Analogues

Considering the compound’s structure, it may serve as a precursor for amino acid analogues. For instance, spirocyclic rigidified analogues of natural amino acids (such as ornithine and γ-aminobutyric acid) could be synthesized based on this scaffold . Exploring its amino acid derivatives could reveal interesting pharmacological properties.

Anti-HIV Activity

While not directly related to this compound, indole derivatives (which share some structural features) have been screened for anti-HIV activity. The compound 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene was tested against HIV-1 and HIV-2 strains, showing potential inhibition . Although not identical, this example highlights the relevance of spiro-fused compounds in antiviral research.

Future Directions

The use of 2-azaspiro[3.3]heptane as a bioisostere of piperidine is a relatively new development in medicinal chemistry . Future research may focus on exploring the potential of this structure in drug discovery and design.

properties

IUPAC Name

1-[4-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-15(23)21-9-7-17(8-10-21)19(24)22-13-20(14-22)11-18(12-20)16-5-3-2-4-6-16/h2-6,17-18H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAQUZANWZXEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-{6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl}piperidin-1-yl)ethan-1-one

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